REACTION_CXSMILES
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Cl.[N+:2]([CH:5]=[C:6]([S:16][CH3:17])[NH:7][CH2:8][CH:9](OCC)OCC)([O-:4])=[O:3].C(=O)([O-])[O-].[K+].[K+]>CCOCC>[CH3:17][S:16][C:6]1[NH:7][CH:8]=[CH:9][C:5]=1[N+:2]([O-:4])=[O:3] |f:2.3.4|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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9.7 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=C(NCC(OCC)OCC)SC
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Name
|
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Quantity
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250 mL
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Type
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solvent
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Smiles
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CCOCC
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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to give a yellow solid
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Type
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CUSTOM
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Details
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the aqueous phase of the filtrate was separated
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Type
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EXTRACTION
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Details
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extracted with ether (2×150 ml)
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Type
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CUSTOM
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Details
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The combined ether solutions were evaporated to a residue
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Type
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FILTRATION
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Details
|
This residue and the solid filtered off
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Type
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CUSTOM
|
Details
|
earlier were recrystallised from acetone-chloroform
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Name
|
|
Type
|
product
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Smiles
|
CSC=1NC=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |